molecular formula C21H23N3O5S B4629346 [3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4629346
M. Wt: 429.5 g/mol
InChI Key: OPPIJYYREGZZEA-UHFFFAOYSA-N
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Description

[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine is 429.13584202 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivity and Therapeutic Potential

A study highlighted the discovery and synthesis of bis(heteroaryl)piperazines (BHAPs), a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds demonstrated significant potency against HIV-1 reverse transcriptase, indicating their potential as therapeutic agents for HIV treatment (D. Romero et al., 1994).

Crystal Structure and Computational Analysis

Another research presented the crystal structure studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These studies provide insights into the molecular interactions and the electronic properties of these compounds, which are crucial for understanding their bioactivity and optimizing their therapeutic potential (K. Kumara et al., 2017).

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of 1,2,4-Triazole derivatives, which include structures similar to the specified compound, have been investigated for their antimicrobial activities. Some of these synthesized compounds displayed good or moderate activities against test microorganisms, showcasing their potential as antimicrobial agents (H. Bektaş et al., 2010).

Advanced Pharmaceutical Applications

Research on the synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating 1-arylpiperazine structure, demonstrates the potential of such compounds in developing advanced diagnostic tools and therapeutic agents targeting the central nervous system (E. Lacivita et al., 2009).

Novel Drug Synthesis

An efficient synthesis of a potent PPARpan agonist was described, incorporating a 4-methoxyphenylpiperazine moiety. This study showcases the compound's role in the synthesis of novel drugs with potential applications in treating various metabolic disorders (Jiasheng Guo et al., 2006).

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-28-17-9-7-16(8-10-17)19-15-20(29-22-19)21(25)23-11-13-24(14-12-23)30(26,27)18-5-3-2-4-6-18/h2-10,20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPIJYYREGZZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 3
[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 5
[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.